molecular formula C9H10BrNO B12445916 2-Bromo-benzimidic acid ethyl ester CAS No. 77250-66-9

2-Bromo-benzimidic acid ethyl ester

Cat. No.: B12445916
CAS No.: 77250-66-9
M. Wt: 228.09 g/mol
InChI Key: HBEQHHCVVHQVBM-UHFFFAOYSA-N
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Description

2-Bromo-benzimidic acid ethyl ester is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of benzimidazole, featuring a bromine atom at the 2-position and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-benzimidic acid ethyl ester typically involves the bromination of benzimidazole followed by esterification. One common method includes the reaction of benzimidazole with bromine in the presence of a suitable solvent like acetic acid. The resulting 2-bromo-benzimidazole is then reacted with ethanol and a catalytic amount of sulfuric acid to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution: Products depend on the nucleophile used, such as 2-azido-benzimidic acid ethyl ester or 2-thiocyanato-benzimidic acid ethyl ester.

    Hydrolysis: Benzimidic acid and ethanol.

    Oxidation: Oxidized derivatives of the benzimidazole ring.

Scientific Research Applications

2-Bromo-benzimidic acid ethyl ester has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-benzimidic acid ethyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the ester group can influence the compound’s reactivity and binding affinity, making it a versatile scaffold for drug design.

Comparison with Similar Compounds

    2-Chloro-benzimidic acid ethyl ester: Similar structure but with a chlorine atom instead of bromine.

    2-Iodo-benzimidic acid ethyl ester: Contains an iodine atom, which can affect its reactivity and biological activity.

    Benzimidic acid ethyl ester: Lacks the halogen atom, making it less reactive in certain substitution reactions.

Uniqueness: 2-Bromo-benzimidic acid ethyl ester is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. This makes it a valuable compound for targeted synthetic applications and biological studies.

Properties

CAS No.

77250-66-9

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

ethyl 2-bromobenzenecarboximidate

InChI

InChI=1S/C9H10BrNO/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6,11H,2H2,1H3

InChI Key

HBEQHHCVVHQVBM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C1=CC=CC=C1Br

Origin of Product

United States

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